molecular formula C12H9NO5 B13443497 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione

2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione

Cat. No.: B13443497
M. Wt: 247.20 g/mol
InChI Key: SAKALUVUEFQHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes both a dioxolane ring and an isoindole moiety

Preparation Methods

The synthesis of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The dioxolane ring and isoindole moiety play crucial roles in its biological activity, allowing it to bind to specific receptors and enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a dioxolane ring and an isoindole moiety. Similar compounds include 4-ethyl-1,3-dioxolan-2-one and ®-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, which share structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)5-7-6-17-12(16)18-7/h1-4,7H,5-6H2

InChI Key

SAKALUVUEFQHMT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.